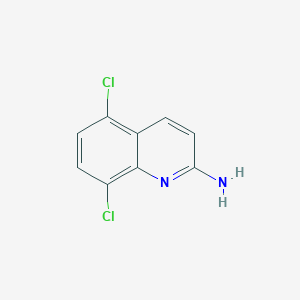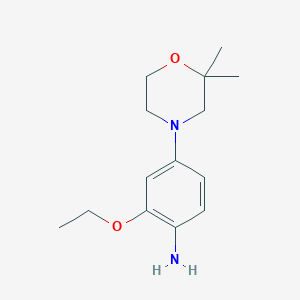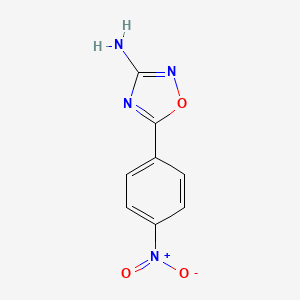![molecular formula C11H14N4OS B1454610 (2-([6-(2,4-Dimetil-1,3-tiazol-5-IL)piridazin-3-IL]oxi)etil)amina CAS No. 1283108-61-1](/img/structure/B1454610.png)
(2-([6-(2,4-Dimetil-1,3-tiazol-5-IL)piridazin-3-IL]oxi)etil)amina
Descripción general
Descripción
“(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also includes a pyridazine ring and an ethylamine group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds bearing imidazo[2,1-b]thiazole scaffolds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It also contains a pyridazine ring and an ethylamine group .
Aplicaciones Científicas De Investigación
Aplicaciones antioxidantes
Los derivados del tiazol han sido reconocidos por sus propiedades antioxidantes, que son cruciales para proteger las células del estrés oxidativo . Este estrés está implicado en diversas enfermedades, como los trastornos neurodegenerativos, el cáncer y las enfermedades cardíacas. El compuesto en cuestión podría sintetizarse y evaluarse por su potencial para eliminar radicales libres, contribuyendo así al desarrollo de nuevas terapias antioxidantes.
Aplicaciones analgésicas y antiinflamatorias
Las actividades analgésicas y antiinflamatorias de los derivados del tiazol los convierten en candidatos para el desarrollo de nuevos medicamentos para aliviar el dolor . La investigación podría explorar la eficacia de este compuesto en la reducción del dolor y la inflamación en modelos animales, lo que podría conducir a la síntesis de nuevos analgésicos no opiáceos.
Aplicaciones antimicrobianas y antifúngicas
Se sabe que los tiazoles poseen efectos antimicrobianos y antifúngicos . Este compuesto podría probarse contra una variedad de bacterias patógenas y hongos para evaluar su potencial terapéutico. El desarrollo de nuevos agentes antimicrobianos es particularmente importante en la era de la creciente resistencia a los antibióticos.
Aplicaciones antivirales
Dada la necesidad continua de medicamentos antivirales efectivos, se podría aprovechar la potencial actividad antiviral del anillo de tiazol . El compuesto podría evaluarse por su capacidad para inhibir la replicación viral in vitro, lo que podría conducir a nuevos tratamientos para infecciones virales.
Aplicaciones diuréticas
Los derivados del tiazol pueden actuar como diuréticos, ayudando a eliminar el exceso de líquido del cuerpo . La investigación sobre las propiedades diuréticas de este compuesto podría proporcionar información sobre su uso para tratar afecciones como la hipertensión y el edema.
Aplicaciones neuroprotectoras
Los efectos neuroprotectores de los derivados del tiazol son de interés en el contexto de las enfermedades neurodegenerativas . Los estudios podrían investigar la capacidad del compuesto para proteger las células neuronales del daño, lo que podría contribuir al desarrollo de medicamentos para enfermedades como el Alzheimer y el Parkinson.
Aplicaciones antitumorales y citotóxicas
Los compuestos de tiazol han mostrado promesa en aplicaciones antitumorales y citotóxicas . Este compuesto particular podría sintetizarse y probarse su eficacia contra diversas líneas celulares cancerosas. El objetivo sería identificar posibles aplicaciones en la terapia del cáncer, posiblemente como agente quimioterapéutico.
Aplicaciones antidiabéticas
La potencial actividad antidiabética de los derivados del tiazol es otra área de interés . El compuesto podría evaluarse por su capacidad para modular los niveles de glucosa en sangre, lo que podría conducir a nuevos tratamientos para la diabetes.
Mecanismo De Acción
Target of Action
Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets and cause changes in the physiological system . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, which are crucial for its interaction with biomolecules . These interactions can modulate the activity of enzymes involved in metabolic pathways, thereby affecting cellular functions.
Cellular Effects
The effects of (2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, leading to changes in gene expression. This modulation can result in altered cellular metabolism, affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, (2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine exerts its effects through binding interactions with biomolecules. The thiazole ring’s aromaticity allows it to interact with various enzymes, either inhibiting or activating them. These interactions can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time .
Dosage Effects in Animal Models
The effects of (2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced inflammation. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can modulate the activity of key enzymes, affecting the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, (2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are crucial for its biological activity .
Subcellular Localization
The subcellular localization of (2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules .
Propiedades
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-7-11(17-8(2)13-7)9-3-4-10(15-14-9)16-6-5-12/h3-4H,5-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZDTKVFUQNRQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



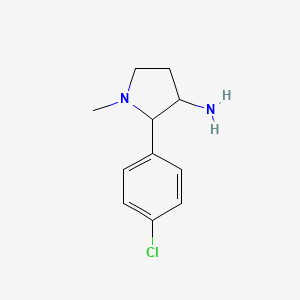


![8-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454532.png)


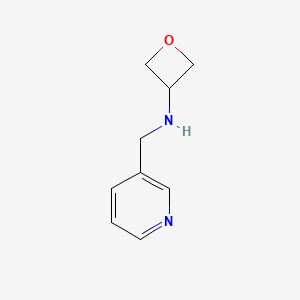
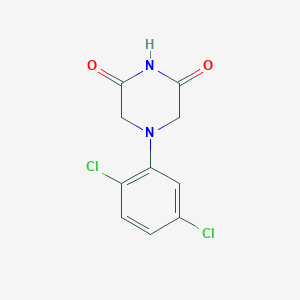
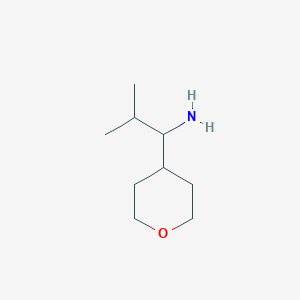
![3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid](/img/structure/B1454543.png)

